Phe-Val

Catalog No.
S3356653
CAS No.
3918-90-9
M.F
C14H20N2O3
M. Wt
264.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phe-Val

CAS Number

3918-90-9

Product Name

Phe-Val

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C14H20N2O3/c1-9(2)12(14(18)19)16-13(17)11(15)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19)/t11-,12-/m0/s1

InChI Key

IEHDJWSAXBGJIP-RYUDHWBXSA-N

SMILES

CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N

Synonyms

L-Phe-L-Val, L-phenylalanyl-L-valine, Phe-Val, phenylalanyl-valine

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N

Peptide Self-Assembly and Nanomedicine

Phe-Val, particularly the Phe-Phe motif, serves as a fundamental building block for the self-assembly of peptides into nanostructures like hydrogels and nanotubes. These structures possess unique properties valuable in nanomedicine [].

Researchers explore their potential in drug delivery, where the self-assembled structures act as carriers for therapeutic molecules, enhancing their bioavailability and targeting specific areas within the body []. Additionally, these structures show promise in developing biomaterials for tissue engineering and regenerative medicine [].

Cell Adhesion Inhibition

The cyclic form of Phe-Val, known as Cyclo(Arg-Gly-Asp-D-Phe-Val) (cRGDfV), exhibits potent cell adhesion inhibition properties. This characteristic makes it a valuable tool for understanding various cellular processes, including cell migration, signal transduction, and the role of cell adhesion in diseases [].

This peptide effectively blocks the interaction between cells and the extracellular matrix, a network of proteins and sugars that provides structural support and signaling cues to cells. By inhibiting this interaction, researchers can study how cells respond to detachment and gain insights into various biological phenomena [].

Other Potential Applications

Several studies suggest Phe-Val possesses additional properties with research potential:

  • Antioxidant and anticancer activities: Studies suggest Phe-Val might exhibit antioxidant properties, potentially offering protection against cell damage caused by free radicals, and may have anticancer effects, although further research is needed to understand the mechanisms and potential applications [].
  • Blood sugar regulation: Some studies indicate Phe-Val might play a role in regulating blood sugar levels, requiring further investigation to confirm its function and potential therapeutic implications [].
  • Brain function: Preliminary research suggests Phe-Val might influence brain function, although the specific mechanisms and potential applications remain unclear and require further exploration [].

Phe-Val, also known as L-phenylalanine-L-valine, is a dipeptide formed from the amino acids phenylalanine and valine. Its molecular formula is C14H20N2O3C_{14}H_{20}N_{2}O_{3} with a molecular weight of approximately 264.32 g/mol. The compound is recognized for its role as a metabolite in biological systems and has garnered interest due to its potential therapeutic applications and unique properties in biochemistry .

Typical of peptides. One significant reaction is hydrolysis, where the peptide bond between phenylalanine and valine can be cleaved by enzymes or acidic conditions, resulting in the release of the individual amino acids. Additionally, Phe-Val can undergo modifications such as acetylation or amidation, altering its properties and biological activity.

Phe-Val exhibits notable biological activities. It has been reported to be biocompatible, making it suitable for various biomedical applications. In vitro studies have indicated that dipeptides like Phe-Val can influence immune responses by modulating cytotoxic T-lymphocytes and natural killer cells . Furthermore, it has been suggested that Phe-Val may play a role in metabolic pathways as an endogenous metabolite .

Phe-Val can be synthesized through several methods:

  • Solid-phase peptide synthesis: This method involves sequential addition of protected amino acids to a growing peptide chain on a solid support.
  • Liquid-phase synthesis: Involves coupling the two amino acids in solution, often using coupling agents like Dicyclohexylcarbodiimide (DCC) to facilitate bond formation.
  • Enzymatic synthesis: Utilizing specific enzymes to catalyze the formation of peptide bonds under mild conditions.

These methods allow for the production of Phe-Val with varying degrees of purity and yield depending on the conditions used.

Studies on Phe-Val's interactions with biological systems have revealed its potential to modulate immune responses. For instance, research indicates that dipeptides containing hydrophobic side chains can affect the activity of cytotoxic immune cells . Furthermore, interaction studies involving Phe-Val with other biomolecules are essential for understanding its role in metabolic pathways and therapeutic applications.

Phe-Val shares similarities with other dipeptides but possesses unique characteristics due to its specific amino acid composition. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Val-PheC14H20N2O3C_{14}H_{20}N_{2}O_{3}Similar structure but different sequence
Glu-Phe-ValC19H29N3O4C_{19}H_{29}N_{3}O_{4}Contains an additional glutamic acid residue
Cyclo(Phe-Val)VariesCyclic structure affecting stability and activity
Phe-Val-ValC19H29N3O4C_{19}H_{29}N_{3}O_{4}Tripeptide with potential enhanced biological activity

The uniqueness of Phe-Val lies in its specific sequence of amino acids, which influences its biological activity and interactions within metabolic pathways . Its hydrophobic properties contribute to its stability and functionality in various applications compared to other dipeptides.

XLogP3

-1.7

Sequence

FV

Wikipedia

Phe-Val

Dates

Modify: 2023-08-19

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